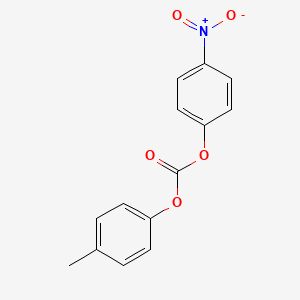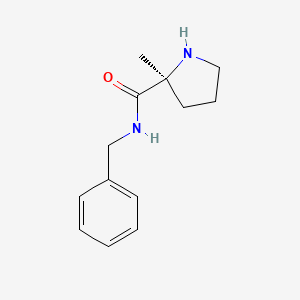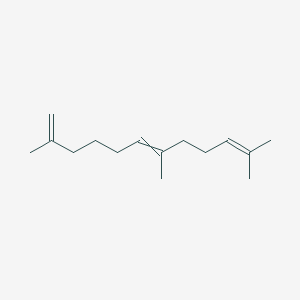![molecular formula C25H40N2O4 B14246877 N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan CAS No. 313514-32-8](/img/structure/B14246877.png)
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan is a synthetic compound that combines the structural features of L-tryptophan and a hydroxypropyl group with an undecyloxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan typically involves the reaction of L-tryptophan with 2,3-epoxypropyl undecyl ether under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group of L-tryptophan on the epoxide ring, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethyl sulfoxide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials with specific functional properties, such as surfactants or emulsifiers.
Wirkmechanismus
The mechanism of action of N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase. Additionally, its hydroxypropyl and undecyloxy groups may enhance its ability to interact with lipid membranes, potentially affecting membrane-associated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S)-3-hydroxy-2-(undecyloxy)propyl]dodecanamide
- N-[(2S)-3-hydroxy-2-(undecyloxy)propyl]dodecanamide
Uniqueness
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan is unique due to its combination of a tryptophan core with a hydroxypropyl and undecyloxy chain. This structural arrangement imparts specific physicochemical properties, such as enhanced solubility and membrane permeability, which may not be present in similar compounds. Additionally, its potential to modulate tryptophan-related metabolic pathways distinguishes it from other analogs.
Eigenschaften
CAS-Nummer |
313514-32-8 |
|---|---|
Molekularformel |
C25H40N2O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(2S)-2-[(2-hydroxy-3-undecoxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-9-12-15-31-19-21(28)18-27-24(25(29)30)16-20-17-26-23-14-11-10-13-22(20)23/h10-11,13-14,17,21,24,26-28H,2-9,12,15-16,18-19H2,1H3,(H,29,30)/t21?,24-/m0/s1 |
InChI-Schlüssel |
ZLIJMEXJFOYXEZ-FHZUCYEKSA-N |
Isomerische SMILES |
CCCCCCCCCCCOCC(CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCOCC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


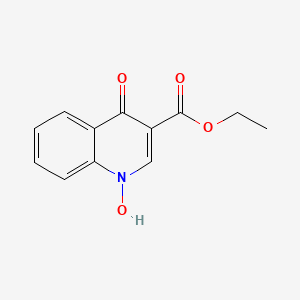

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
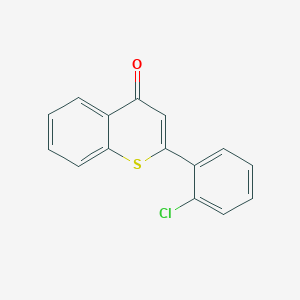
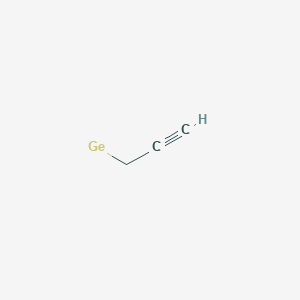

![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
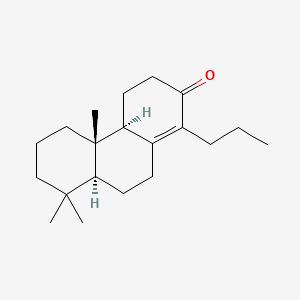
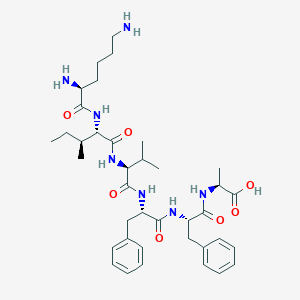
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
